molecular formula C18H14Br2N2O3S B5051544 3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione

3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione

Cat. No.: B5051544
M. Wt: 498.2 g/mol
InChI Key: SEQMUYUBVZGXBC-UHFFFAOYSA-N
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Description

3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione is a complex organic compound that features a carbazole moiety substituted with bromine atoms and a thiazolidine-2,4-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione typically involves multiple steps. One common approach begins with the bromination of carbazole to introduce bromine atoms at the 3 and 6 positions. This is followed by the reaction of the brominated carbazole with an epoxide to form the hydroxy-propyl intermediate. Finally, the thiazolidine-2,4-dione ring is introduced through a cyclization reaction involving a suitable thioamide precursor .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione involves its interaction with molecular targets such as nicotinamide phosphoribosyltransferase (NAMPT). This enzyme is crucial for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which plays a pivotal role in cellular energy metabolism and DNA repair . Additionally, the compound may exhibit antioxidant properties, acting as a radical scavenger and modulating endothelial nitric oxide production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione is unique due to its combination of a carbazole moiety with a thiazolidine-2,4-dione ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[3-(3,6-dibromocarbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Br2N2O3S/c19-10-1-3-15-13(5-10)14-6-11(20)2-4-16(14)21(15)7-12(23)8-22-17(24)9-26-18(22)25/h1-6,12,23H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQMUYUBVZGXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Br2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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